

# A Comparative Guide to FAAH Inhibition: Profiling URB597

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## Compound of Interest

Compound Name: **LP117**

Cat. No.: **B15573308**

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This guide provides a detailed examination of the well-characterized fatty acid amide hydrolase (FAAH) inhibitor, URB597. While a comparison with a compound designated as **LP117** was initially intended, a thorough review of scientific literature did not yield any public data for a FAAH inhibitor with this name. Therefore, this document will focus on providing a comprehensive profile of URB597, which can serve as a benchmark for evaluating other FAAH inhibitors. We will delve into its performance, supported by experimental data, and provide detailed methodologies for key experiments.

## Introduction to FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates their biological activity, which plays a role in pain, inflammation, and mood regulation. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling, potentially offering therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.

## URB597: A Potent and Selective FAAH Inhibitor

URB597, also known as KDS-4103, is a potent and selective inhibitor of FAAH. It acts by irreversibly carbamylating the catalytic serine nucleophile of the enzyme.<sup>[1]</sup> Its efficacy and

selectivity have been demonstrated in numerous in vitro and in vivo studies, making it a valuable tool for investigating the therapeutic potential of FAAH inhibition.

## Quantitative Performance of URB597

The inhibitory potency of URB597 against FAAH has been determined across various experimental setups. The following table summarizes key quantitative data for URB597.

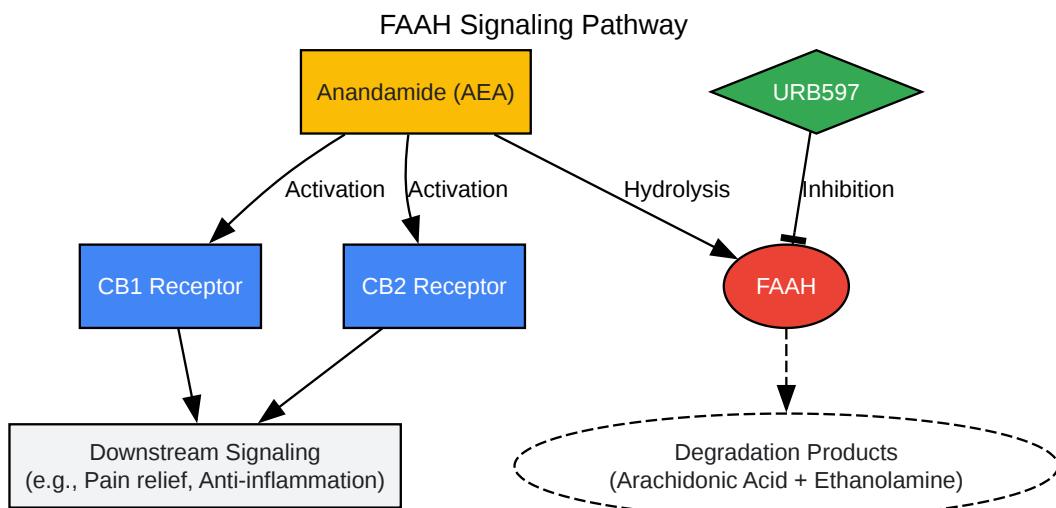
Parameter	Species/System	Value	Reference
IC50	Rat Brain Membranes	4.6 nM	--INVALID-LINK--
Intact Neurons	0.5 nM	--INVALID-LINK--	
Human Liver Microsomes	3 nM	--INVALID-LINK--	
kinact/Ki	Recombinant Human FAAH	1650 M <sup>-1</sup> s <sup>-1</sup>	--INVALID-LINK--
In vivo ID50	Rat Brain FAAH (i.p.)	0.15 mg/kg	--INVALID-LINK--

## Selectivity Profile

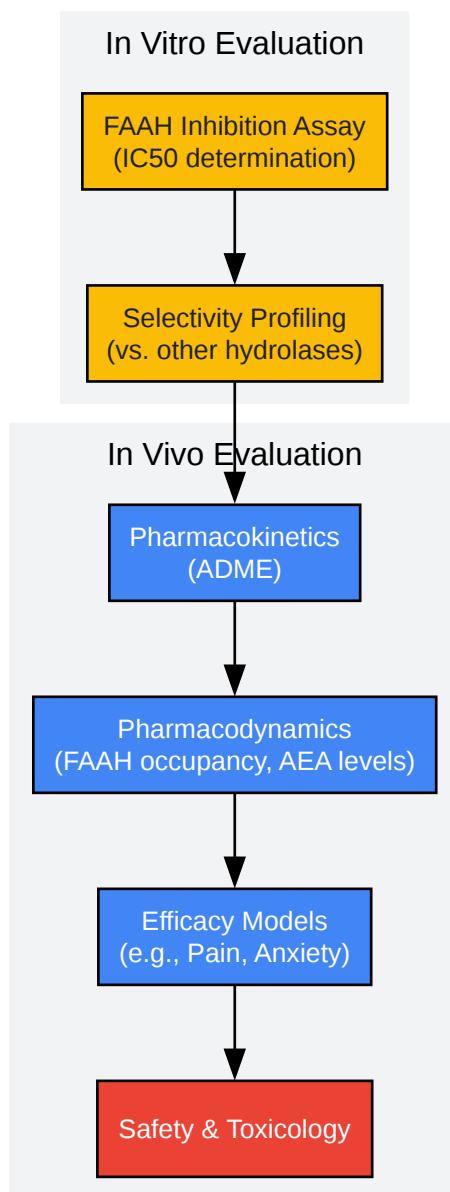
URB597 exhibits high selectivity for FAAH over other serine hydrolases in the brain.<sup>[1]</sup> However, at higher concentrations, it has been shown to interact with other serine hydrolases in peripheral tissues, including carboxylesterases.<sup>[1]</sup> Notably, URB597 also inhibits FAAH-2, a homolog of FAAH found in higher mammals, with high potency.<sup>[1]</sup>

## FAAH Signaling Pathway

FAAH plays a crucial role in regulating the levels of anandamide (AEA), a key endocannabinoid. The inhibition of FAAH leads to an accumulation of AEA, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various physiological effects.



## Workflow for FAAH Inhibitor Evaluation

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## References

- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
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